molecular formula C14H13FO B12530588 4-Fluoro-3',5'-dimethyldiphenyl ether CAS No. 781673-70-9

4-Fluoro-3',5'-dimethyldiphenyl ether

Cat. No.: B12530588
CAS No.: 781673-70-9
M. Wt: 216.25 g/mol
InChI Key: QTEPPVKSLLTWPG-UHFFFAOYSA-N
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Description

4-Fluoro-3’,5’-dimethyldiphenyl ether is an organic compound that belongs to the class of diphenyl ethers. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the diphenyl ether structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’,5’-dimethyldiphenyl ether typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of 4-Fluoro-3’,5’-dimethyldiphenyl ether may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’,5’-dimethyldiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3’,5’-dimethyldiphenyl ether is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3’,5’-dimethyldiphenyl ether involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3’,5’-dimethyldiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups makes it a valuable compound for various research applications .

Properties

CAS No.

781673-70-9

Molecular Formula

C14H13FO

Molecular Weight

216.25 g/mol

IUPAC Name

1-(4-fluorophenoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C14H13FO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3

InChI Key

QTEPPVKSLLTWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C

Origin of Product

United States

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